Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-ethoxyphenyl)amino)carbonyl)-” is a complex organic compound that features multiple functional groups, including acetamide, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, bromination of the phenyl group, and subsequent coupling reactions to introduce the acetamide and ethoxyphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests it could have antimicrobial or antifungal properties.
Industry
In industry, this compound could be used in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole-containing molecules, such as fluconazole or itraconazole, which are known for their antifungal properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which might confer specific properties not found in other similar compounds. For example, the presence of both bromine atoms and the ethoxyphenyl group might enhance its biological activity or stability.
Properties
CAS No. |
97399-38-7 |
---|---|
Molecular Formula |
C26H23Br2N5O4S |
Molecular Weight |
661.4 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-ethoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C26H23Br2N5O4S/c1-3-37-19-10-6-17(7-11-19)29-25(36)30-22(34)14-38-26-32-31-24(20-12-16(27)13-21(28)23(20)35)33(26)18-8-4-15(2)5-9-18/h4-13,35H,3,14H2,1-2H3,(H2,29,30,34,36) |
InChI Key |
OMOQENHNAQOSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.